molecular formula C9H17NO2S B035368 Glycine,N-methyl-N-(1-thioxohexyl)- CAS No. 107648-72-6

Glycine,N-methyl-N-(1-thioxohexyl)-

Cat. No.: B035368
CAS No.: 107648-72-6
M. Wt: 203.3 g/mol
InChI Key: UOWKAZHIBXWTQM-UHFFFAOYSA-N
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Description

[Methyl(1-thioxohexyl)amino]acetic acid is an organic compound with a unique structure that includes a thioxo group, a hexyl chain, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(1-thioxohexyl)amino]acetic acid typically involves the reaction of hexylamine with methyl isothiocyanate to form the intermediate methyl(1-thioxohexyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of [Methyl(1-thioxohexyl)amino]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[Methyl(1-thioxohexyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioxo group can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[Methyl(1-thioxohexyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Methyl(1-thioxohexyl)amino]acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [Methyl(1-thioxoethyl)amino]acetic acid
  • [Methyl(1-thioxopropyl)amino]acetic acid
  • [Methyl(1-thioxobutyl)amino]acetic acid

Uniqueness

[Methyl(1-thioxohexyl)amino]acetic acid is unique due to its longer hexyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds with shorter alkyl chains.

Properties

CAS No.

107648-72-6

Molecular Formula

C9H17NO2S

Molecular Weight

203.3 g/mol

IUPAC Name

2-[hexanethioyl(methyl)amino]acetic acid

InChI

InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

UOWKAZHIBXWTQM-UHFFFAOYSA-N

SMILES

CCCCCC(=S)N(C)CC(=O)O

Canonical SMILES

CCCCCC(=S)N(C)CC(=O)O

Synonyms

Glycine, N-methyl-N-(1-thioxohexyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 A (1), (2) and (3) except substituting sarcosine methyl ester hydrochloride of glycine ethyl ester hydrochloride, the title compound is obtained.
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